Ile-Phe

Catalog No.
S3656946
CAS No.
22951-98-0
M.F
C15H22N2O3
M. Wt
278.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ile-Phe

CAS Number

22951-98-0

Product Name

Ile-Phe

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

InChI

InChI=1S/C15H22N2O3/c1-3-10(2)13(16)14(18)17-12(15(19)20)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1

InChI Key

WMDZARSFSMZOQO-DRZSPHRISA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N

Ile-Phenylalanine, commonly referred to as Ile-Phe, is a dipeptide composed of two amino acids: L-isoleucine and L-phenylalanine. Its chemical formula is C15H22N2O3, and it plays a significant role as a metabolite in various biological processes. The dipeptide is characterized by a hydrophobic nature due to the presence of both isoleucine and phenylalanine, which are non-polar amino acids. This hydrophobicity contributes to its unique structural properties and interactions in biological systems .

Ile-Phe's primary function in scientific research is as a model system for protein aggregation. It is believed that under specific conditions, Ile-Phe molecules self-assemble through hydrogen bonding and hydrophobic interactions, forming fibrillar structures similar to those observed in protein aggregates associated with neurodegenerative diseases [, ]. This process is still under investigation, but studying Ile-Phe aggregation can provide insights into the initial stages of protein aggregation in diseases.

  • Self-Assembly and Nanofiber Formation

    Ile-Phe-OH can self-assemble into structures called nanofibers. This process involves the spontaneous organization of individual molecules into ordered arrangements. Studies have shown that Ile-Phe-OH rapidly self-assembles into nanofibers when exposed to a poor solvent, such as n-hexane, after being dissolved in a good solvent like ethyl acetate [].

  • Role of Intermolecular Interactions

    Hydrogen bonding and pi-pi interactions between the Ile-Phe-OH molecules are believed to be crucial for the growth and stability of these self-assembled structures []. Understanding these interactions is essential for controlling the self-assembly process and tailoring the resulting nanofibers for specific applications.

  • Comparison with Diphenylalanine

    The self-assembly behavior of Ile-Phe-OH is compared to that of diphenylalanine (Phe-Phe-OH), another dipeptide. While both can form self-assembled structures, the specific solvent environment can influence the final morphology. For example, Phe-Phe-OH forms hollow tubular structures in water or methanol, whereas a mixture of acetonitrile and water can induce a transition to highly uniform nanowires []. This highlights the importance of investigating the influence of solvents on the self-assembly process.

Future Applications

The research on Ile-Phe-OH's self-assembly is ongoing, with the goal of understanding the molecular structure of the assembled structures at a deeper level []. This knowledge could pave the way for utilizing these nanofibers in various technological applications, including:

  • Piezoelectric Devices: Nanofibers with piezoelectric properties can convert mechanical energy into electrical energy and vice versa.
  • Cell Membrane Disruption: Certain nanofiber structures have shown potential for disrupting cell membranes, which could be useful in targeted drug delivery or antimicrobial applications.
Typical of dipeptides, including hydrolysis, where it can be broken down into its constituent amino acids by the action of water, often facilitated by enzymes such as peptidases. Furthermore, it can undergo condensation reactions to form larger peptides or proteins when combined with other amino acids. The interactions between the hydrophobic side chains of isoleucine and phenylalanine can lead to unique supramolecular structures, particularly in coiled-coil formations .

Ile-Phe exhibits various biological activities that are crucial for metabolic processes. It has been shown to influence protein folding and stability due to its hydrophobic interactions. Additionally, research indicates that Ile-Phe can form thermoreversible gels in aqueous solutions, which may have implications for drug delivery systems and biomaterials . The dipeptide also serves as a building block for more complex peptides that can have specific biological functions.

The synthesis of Ile-Phe typically involves peptide synthesis techniques such as:

  • Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the dipeptide.
  • Liquid-Phase Synthesis: Involves the use of solution-phase chemistry to couple L-isoleucine and L-phenylalanine through peptide bond formation.
  • Enzymatic Synthesis: Utilizing enzymes like proteases can facilitate the formation of Ile-Phe under mild conditions, promoting high specificity and yield .

Ile-Phe finds applications in various fields:

  • Biotechnology: Used in the development of peptide-based drugs and therapeutics.
  • Research: Serves as a model compound in studies investigating peptide interactions and self-assembly mechanisms.
  • Food Industry: Acts as a flavor enhancer due to its amino acid composition.

Studies have highlighted the unique interactions between isoleucine and phenylalanine residues, particularly in coiled-coil structures. The "Phe-Ile zipper" motif has been identified as a significant interaction pattern that enhances stability in peptide assemblies . Such interactions are pivotal for understanding protein folding and aggregation processes, which are essential in fields like neurobiology and materials science.

Ile-Phe shares similarities with other dipeptides but possesses unique characteristics owing to its specific amino acid composition:

CompoundCompositionUnique Features
Isoleucine-LeucineL-isoleucine + L-leucineHigher hydrophobicity; forms stable aggregates
Phenylalanine-ValineL-phenylalanine + L-valineAromatic side chain interactions; less stable than Ile-Phe
Isoleucine-PhenylalanineL-isoleucine + L-phenylalanineSimilar structure but different interaction dynamics

Ile-Phe's unique combination of hydrophobic properties and specific amino acid interactions distinguishes it from these similar compounds, making it an important subject of study in biochemical research .

XLogP3

-1.8

Sequence

IF

Wikipedia

Ile-Phe

Dates

Modify: 2023-08-20

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